molecular formula C11H10FNO2 B13664279 Ethyl 7-fluoro-1H-indole-6-carboxylate

Ethyl 7-fluoro-1H-indole-6-carboxylate

Cat. No.: B13664279
M. Wt: 207.20 g/mol
InChI Key: VAGHOIJLXUIMCL-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-1H-indole-6-carboxylate is a fluorinated indole derivative characterized by a fluorine substituent at position 7 and an ethyl ester group at position 6 of the indole ring. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol . Indole derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioactivity, and this compound likely serves as an intermediate in synthetic pathways for drug discovery or functional materials.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

ethyl 7-fluoro-1H-indole-6-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)8-4-3-7-5-6-13-10(7)9(8)12/h3-6,13H,2H2,1H3

InChI Key

VAGHOIJLXUIMCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C=CN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of an appropriate precursor . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.

Industrial Production Methods: In an industrial setting, the production of Ethyl 7-fluoro-1H-indole-6-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoro-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated indole derivatives .

Scientific Research Applications

Ethyl 7-fluoro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research has explored its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: It is utilized in the development of new materials, dyes, and polymers

Mechanism of Action

The mechanism of action of Ethyl 7-fluoro-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ethyl ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate enzyme activity, inhibit receptor function, and alter cellular signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 7-fluoro-1H-indole-6-carboxylate with structurally related indole derivatives, focusing on substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Substituent Positions Key Physical Properties Applications References
This compound C₁₁H₁₀FNO₂ Fluoro (C7), Ethyl ester (C6) MW: 207.20; Storage: 2–8°C Likely synthetic intermediate for bioactive molecules; limited data on direct use
Ethyl-5-fluoroindole-2-carboxylate C₁₁H₁₀FNO₂ Fluoro (C5), Ethyl ester (C2) Used in amidation reactions Precursor for N-(benzoylphenyl)indole carboxamides (potential kinase inhibitors)
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ Methoxy (C5), Ethyl ester (C2) Purity: >97.0% (HPLC) Research reagent; role in heterocyclic chemistry
Methyl 1H-indole-5-carboxylate C₁₀H₉NO₂ Methyl ester (C5) Part of indole-carboxylate library Intermediate for functionalized indoles in drug discovery
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ Methoxy (C7), Carboxylic acid (C3) mp: 199–201°C Structural analog for studying indole bioactivity

Key Observations :

Substituent Position Effects: The position of the fluorine atom and ester group significantly influences reactivity and bioactivity. In contrast, the target compound’s fluoro group at C7 and ester at C6 may alter its electronic properties, affecting its role in nucleophilic substitution or cyclization reactions. Ethyl 5-methoxyindole-2-carboxylate demonstrates how electron-donating groups (methoxy) at C5 enhance stability, as evidenced by its high purity (>97%) in commercial supplies .

Thermal and Spectral Data :

  • While melting points for the target compound are unavailable, analogs like 7-Methoxy-1H-indole-3-carboxylic acid (mp 199–201°C) suggest that fluorinated esters may exhibit similar thermal stability .
  • Synthesized derivatives in (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) show melting points >230°C, indicating that indole carboxamides generally have high thermal stability .

Synthetic Utility :

  • This compound’s ester group at C6 positions it for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions. This contrasts with Ethyl-5-fluoroindole-2-carboxylate , where the C2 ester facilitates amidation with aromatic amines .
  • The absence of a CAS number for the target compound (vs. CAS 16381-48-9 for 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) highlights its status as a less-documented research chemical .

Safety and Handling :

  • Unlike 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, which has a detailed SDS outlining hazards (e.g., respiratory irritation), the target compound’s safety profile remains uncharacterized .

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